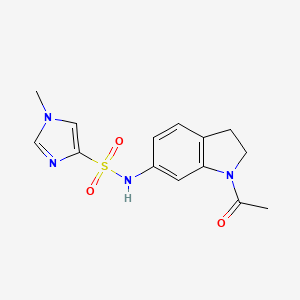

N-(1-acetylindolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide

Description

N-(1-acetylindolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide is a heterocyclic compound featuring an indoline scaffold fused with an acetyl group and a sulfonamide-linked methylimidazole moiety. This structure combines aromatic and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors. The acetylated indoline core may enhance metabolic stability, while the sulfonamide group contributes to hydrogen-bonding interactions, a critical feature in drug design .

Properties

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-10(19)18-6-5-11-3-4-12(7-13(11)18)16-22(20,21)14-8-17(2)9-15-14/h3-4,7-9,16H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAJAGAYDYJYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CN(C=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylindolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the indoline derivative, followed by the introduction of the acetyl group. The imidazole ring is then synthesized and attached to the indoline derivative. Finally, the sulfonamide group is introduced to complete the synthesis. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Structural Analysis and Key Components

The target compound combines two main fragments:

-

1-methyl-1H-imidazole-4-sulfonamide : A heterocyclic sulfonamide with a methyl-substituted imidazole ring.

-

1-acetylindolin-6-yl : A bicyclic indoline core with an acetyl group at position 1 and a substituent at position 6.

The synthesis involves forming the sulfonamide moiety and coupling it with the acetylindolin-6-yl group.

Step 1: Formation of 1-Methyl-1H-Imidazole-4-Sulfonamide

-

Imidazole Core Synthesis :

-

The imidazole ring can be synthesized via cyclization reactions (e.g., using ammonia and acetaldehyde derivatives).

-

Methylation at position 1 (N-methyl) may occur during or after cyclization, depending on the starting materials.

-

-

Sulfonamide Formation :

-

The sulfonamide group is typically introduced by reacting a primary amine with a sulfonyl chloride. For the imidazole ring, direct substitution may require activation (e.g., halogenation followed by displacement with a sulfonyl chloride).

-

Example : Reaction of 1-methyl-1H-imidazole with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine) to form the sulfonamide .

-

Step 3: Coupling of Sulfonamide and Acetylindolin-6-yl

-

Amide Bond Formation :

-

Potential Challenges :

-

Selectivity : Ensuring the reaction occurs at the sulfonamide’s nitrogen rather than the imidazole’s nitrogen.

-

Steric Hindrance : The bulky acetylindolin group may require optimized reaction conditions (e.g., solvent choice, temperature).

-

Table 1: Molecular Formula and Weight

| Component | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 1-methyl-1H-imidazole-4-sulfonamide | C₄H₇N₃O₂S | 161.19 |

| Acetylindolin-6-yl | C₁₀H₉NO | ~175.2 |

| Target Compound | C₁₄H₁₆N₄O₃S | ~336.4 |

Table 2: Critical Reaction Steps

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| Sulfonamide Formation | Nucleophilic substitution | Sulfonyl chloride, pyridine |

| Acetylation of Indoline | Amide bond formation | Acetyl chloride, pyridine |

| Coupling | Amide coupling | HATU, EDCl, DMAP, DMF |

Spectroscopic Data

-

IR Spectrum :

-

NMR Data :

-

13C NMR : Carbonyl peak at ~168 ppm (amide), sulfonamide sulfur adjacent carbons.

-

1H NMR : Peaks corresponding to methyl groups, imidazole protons, and indoline aromatic protons.

-

Challenges and Considerations

-

Selectivity : Directing acylation to the sulfonamide’s nitrogen may require protecting the imidazole’s nitrogen (if reactive).

-

Reagent Compatibility : Use of strong bases or coupling agents must avoid deprotonating or degrading the indoline or imidazole rings.

-

Purification : The compound’s complexity may necessitate advanced techniques (e.g., column chromatography, crystallization).

Table 3: Activity Comparison

| Compound | PfPFT Inhibition (50 nM) | Reference |

|---|---|---|

| 1-methyl-1H-imidazole-4-sulfonamide (7c) | 32% | |

| Para-substituted analogs | Up to 86% |

This indicates that substituents (e.g., cyano, bromo) on the sulfonamide can enhance activity, suggesting that the acetylindolin group’s electronic and steric properties may influence reactivity.

Scientific Research Applications

Medicinal Chemistry

N-(1-acetylindolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide has been explored for its therapeutic potential in various medical conditions:

- Anti-inflammatory Activity : Research indicates that the compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Its mechanism of action likely involves modulation of cellular signaling pathways related to apoptosis and cell cycle regulation.

- Enzyme Inhibition : The compound has been investigated as a potential enzyme inhibitor, which could be beneficial in conditions where enzyme activity contributes to disease progression.

The biological activities of this compound have been documented in several studies:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially useful in developing new antibiotics. |

| Antiproliferative | Demonstrates the ability to inhibit the growth of cancer cells in vitro, suggesting anticancer properties. |

| Anti-inflammatory | Shows promise in reducing inflammation markers in preclinical models. |

Synthetic Applications

In synthetic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique structure allows for further modifications that can enhance biological activity or introduce new functionalities.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Anticancer Activity : A study demonstrated that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways . The results indicated a significant reduction in cell viability at concentrations as low as 10 µM.

- Anti-inflammatory Effects : In vivo experiments showed that administration of the compound reduced inflammation markers in animal models, suggesting its potential use in treating chronic inflammatory diseases .

- Antimicrobial Properties : The compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of N-(1-acetylindolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. These interactions can result in anti-inflammatory, antiproliferative, or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between N-(1-acetylindolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide and related sulfonamide-containing heterocycles from the evidence:

Key Observations:

Structural Diversity: The target compound employs an acetylindolin core, distinct from the benzodiazol in 8f or the indazole-pyridine hybrid in Example 179 . The acetyl group may enhance lipophilicity compared to the aminobutoxy-propoxyphenoxy chain in 8f. All compounds share a sulfonamide-linked imidazole, but the substitution pattern varies. For instance, the target’s 1-methylimidazole contrasts with Example 179’s 1-methyl-3-(methylsulfonamido)indazole, which introduces additional steric and electronic effects .

Synthetic Challenges: Compound 8f achieved a moderate 50% yield over three steps, suggesting that multi-step sulfonamide coupling (as in the target compound) may require optimization .

Compound 8f’s dual bromodomain inhibition suggests that similar compounds could target epigenetic regulators, though the acetylindolin group in the target may shift selectivity toward other pathways .

Biological Activity

N-(1-acetylindolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its synthesis, biological mechanisms, and various pharmacological effects, supported by relevant data tables and research findings.

The synthesis of this compound involves several steps, typically starting with the preparation of an indoline derivative, followed by the introduction of the acetyl group, and subsequent formation of the imidazole ring. Finally, the sulfonamide group is integrated to complete the structure. The compound's IUPAC name is N-(1-acetyl-2,3-dihydroindol-6-yl)-1-methylimidazole-4-sulfonamide, with a molecular formula of C₁₄H₁₆N₄O₃S.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may function as an enzyme inhibitor or receptor modulator, influencing various cellular signaling pathways. Such interactions can lead to anti-inflammatory , antiproliferative , and anticancer effects .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .

Anticancer Properties

Studies have highlighted the potential of imidazole-containing compounds in cancer treatment. The antiproliferative activities of these derivatives have been evaluated through various assays, demonstrating sufficient activity against cancer cell lines with IC₅₀ values indicating their effectiveness at low concentrations .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. By inhibiting specific enzymes involved in inflammatory pathways, it may reduce inflammation in various conditions, making it a candidate for therapeutic applications in diseases characterized by chronic inflammation .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains an acetyl group and methyl-substituted imidazole | Antimicrobial, anticancer |

| N-(1-acetylindolin-6-yl)-1H-imidazole-4-sulfonamide | Lacks methyl substitution on imidazole | Moderate antimicrobial activity |

| N-(1-acetylindolin-6-yl)-1H-imidazole-5-sulfonamide | Different position of sulfonamide group | Varies in efficacy against cancer cells |

Case Studies

A notable study evaluated the pharmacological properties of a series of imidazole derivatives, including sulfonamides. The results indicated that specific structural modifications significantly enhanced their biological activities. For example, the introduction of methyl groups improved enzyme inhibition rates against target enzymes involved in disease processes .

Q & A

Q. Tables

| Biological Targets | Assay Type | Reference |

|---|---|---|

| Plasmodium falciparum FTase | Radioactive farnesyltransferase assay | |

| TRIM24/BRPF1 bromodomains | Fluorescence polarization (FP) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.